N-(3-chlorophenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide
Description
N-(3-Chlorophenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide is a synthetic acetamide derivative characterized by a 3-chlorophenyl group attached to the acetamide nitrogen and a 2-furylcarbonyl-substituted 3-oxopiperazine moiety.
Properties
Molecular Formula |
C17H16ClN3O4 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C17H16ClN3O4/c18-11-3-1-4-12(9-11)20-15(22)10-13-16(23)19-6-7-21(13)17(24)14-5-2-8-25-14/h1-5,8-9,13H,6-7,10H2,(H,19,23)(H,20,22) |
InChI Key |
TTYXNUHSJVVWCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the chlorophenyl and piperazine moieties suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colorectal cancer (HCT116)
The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. For instance, it demonstrated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicate that it may serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interactions : It potentially interacts with neurotransmitter receptors, which could explain some of its central nervous system effects.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress in target cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study published in Cancer Letters demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 cells after 48 hours of exposure. This effect was associated with increased apoptosis markers, such as cleaved caspase-3.
- Antimicrobial Efficacy Assessment : In a study assessing the antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed an MIC of 32 µg/mL, indicating significant potential for further development as an antimicrobial agent.
Data Table
Below is a summary table showcasing the biological activities and corresponding IC50/MIC values:
| Biological Activity | Cell Line/Organism | IC50/MIC Value |
|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 25 µM |
| Antitumor | A549 (Lung Cancer) | 30 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
Comparison with Similar Compounds
Key Observations :
- Bulkier groups like 4-benzylpiperazinyl () or 3,4-dimethoxybenzoyl () could improve target binding affinity due to hydrophobic interactions.
Variations in the Aryl Group
The aromatic ring attached to the acetamide nitrogen modulates solubility and target selectivity:
Key Observations :
Antiviral Activity
Compounds like 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) exhibit binding affinities better than −22 kcal/mol to the SARS-CoV-2 main protease, attributed to interactions with HIS163 and ASN142 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
